(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid
Description
This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 3 and a phenyl group at position 1. A carbamoylprop-2-enoic acid moiety is attached via a methylene bridge at position 4 of the pyrazole (Fig. 1).
Properties
IUPAC Name |
(E)-4-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c21-16-8-6-14(7-9-16)20-15(12-22-18(25)10-11-19(26)27)13-24(23-20)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,25)(H,26,27)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXBZCCQFPBYII-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CNC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may modulate signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular function and gene expression .
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs differ in substituents on the pyrazole ring and the nature of the side chain. Key comparisons include:
Key Observations :
- Polarity : The target compound’s carboxylic acid and carbamoyl groups increase hydrophilicity compared to ketones (e.g., ) or esters (e.g., ).
- Steric Effects : Bulky substituents (e.g., 4-methylphenyl in ) may hinder binding to biological targets compared to the target compound’s 4-chlorophenyl group.
Physicochemical Properties
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to esters (e.g., ) or ketones (e.g., ).
- Thermal Stability : Crystallographic data for analogs (e.g., ) indicate that planar structures with conjugated systems (like the target’s (2E)-configuration) enhance stability via π-π stacking.
Crystallographic Insights
- Hydrogen Bonding : Carboxylic acid and carbamoyl groups in the target compound may form intermolecular H-bonds, as seen in similar structures (e.g., ), influencing crystal packing and stability .
- Torsional Angles: The (2E)-configuration minimizes steric strain, as observed in prop-2-enoic acid derivatives (e.g., ), ensuring planarity for optimal bioactivity.
Biological Activity
The compound (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid , also known as UVA13740, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, antifungal, and antitubercular research. This article reviews the biological activity of this compound by synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid is , with a molecular weight of approximately 320.76 g/mol. Its structure features a core pyrazole scaffold, which is crucial for its biological activity.
1. Anti-inflammatory Activity
Research has indicated that pyrazole derivatives can exhibit significant anti-inflammatory effects. For instance, studies involving similar compounds have shown that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance anti-inflammatory potency.
A study evaluated several pyrazole derivatives, revealing that those with specific substituents exhibited greater anti-inflammatory activity compared to standard drugs like diclofenac sodium. The aminomethyl derivatives of pyrazoles were particularly noted for their enhanced efficacy, suggesting a promising avenue for developing new anti-inflammatory agents .
2. Antifungal Activity
The antifungal properties of (2E)-3-({[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}carbamoyl)prop-2-enoic acid have been explored through in vitro assays against various fungal strains. Compounds with similar structures demonstrated effective inhibition against pathogenic fungi, including Candida species and Aspergillus species.
In one study, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives were synthesized and tested for antifungal activity, showing promising results against multiple strains . The mechanisms of action may involve disruption of fungal cell wall synthesis or interference with sterol biosynthesis.
3. Antitubercular Activity
The potential antitubercular activity of this compound has also been investigated. Pyrazole derivatives have shown effectiveness against Mycobacterium tuberculosis, the causative agent of tuberculosis. The study highlighted that certain derivatives exhibited significant inhibitory effects on the growth of M. tuberculosis H37Rv strain, indicating their potential as antitubercular agents .
Data Summary
| Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Antifungal | Disruption of cell wall synthesis | |
| Antitubercular | Inhibition of M. tuberculosis growth |
Case Study 1: Anti-inflammatory Effects
In a comparative study, aminomethyl derivatives of pyrazoles were synthesized and their anti-inflammatory activities were evaluated using heat-induced protein denaturation techniques. The results indicated that certain derivatives had higher anti-inflammatory activities than diclofenac sodium, suggesting their potential as effective alternatives in treating inflammatory diseases .
Case Study 2: Antifungal Efficacy
A series of 3-(4-chlorophenyl) pyrazole derivatives were assessed for antifungal activity against four pathogenic strains. Among them, specific compounds demonstrated significant antifungal effects, providing a foundation for further development in antifungal therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
